molecular formula C10H12OS B13300001 3,4-Dihydro-2H-1-benzopyran-6-ylmethanethiol

3,4-Dihydro-2H-1-benzopyran-6-ylmethanethiol

Cat. No.: B13300001
M. Wt: 180.27 g/mol
InChI Key: YTFNIFMDWFDJGF-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1-benzopyran-6-ylmethanethiol is an organic compound with the molecular formula C10H12OS It is a derivative of benzopyran, featuring a thiol group attached to the methylene bridge at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-1-benzopyran-6-ylmethanethiol typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with a thiolating agent. One common method is the nucleophilic substitution reaction where a suitable thiolating agent, such as thiourea, is used under basic conditions to introduce the thiol group at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1-benzopyran-6-ylmethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dihydro-2H-1-benzopyran-6-ylmethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-1-benzopyran-6-ylmethanethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-1-benzopyran-6-ylmethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly valuable in applications requiring specific interactions with proteins and enzymes.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

3,4-dihydro-2H-chromen-6-ylmethanethiol

InChI

InChI=1S/C10H12OS/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h3-4,6,12H,1-2,5,7H2

InChI Key

YTFNIFMDWFDJGF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CS)OC1

Origin of Product

United States

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